Ebov-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

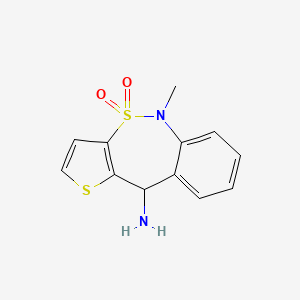

Molecular Formula |

C12H12N2O2S2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

5-methyl-4,4-dioxo-10H-thieno[3,2-c][2,1]benzothiazepin-10-amine |

InChI |

InChI=1S/C12H12N2O2S2/c1-14-9-5-3-2-4-8(9)11(13)12-10(6-7-17-12)18(14,15)16/h2-7,11H,13H2,1H3 |

InChI Key |

JPLFHIQKWBDFPG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)N |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Ebola Virus: A Technical Guide to Antiviral Mechanisms of Action

A note on the designation "Ebov-IN-4": Publicly available scientific literature and databases do not contain specific information on a compound designated as "this compound." The following guide provides a comprehensive overview of the mechanisms of action for various well-documented Ebola virus (EBOV) inhibitors, offering insights into the broader strategies for combating this pathogen.

The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever.[1][2][3] The urgent need for effective therapeutics has driven extensive research into the viral life cycle to identify vulnerable targets for drug development. EBOV possesses a non-segmented, negative-sense RNA genome that encodes seven structural proteins and several non-structural proteins essential for its replication and pathogenesis.[4][5][6] The viral life cycle, from entry into the host cell to the budding of new virions, presents multiple opportunities for therapeutic intervention.[7] This technical guide details the core mechanisms of action of various EBOV inhibitors, provides quantitative data for key compounds, outlines relevant experimental protocols, and visualizes the targeted pathways.

Targeting the Viral Entry Process

The entry of EBOV into host cells is a multi-step process initiated by the attachment of the viral glycoprotein (GP) to cell surface receptors.[3][8] This is followed by internalization via macropinocytosis and trafficking through the endosomal pathway.[3][9] Within the endosome, host cathepsins cleave the GP, enabling it to bind to the Niemann-Pick C1 (NPC1) intracellular receptor, a critical step for viral membrane fusion.[10]

Small molecules that inhibit EBOV entry do so through various mechanisms, including blocking GP-mediated attachment, inhibiting endosomal proteases, or interfering with the GP-NPC1 interaction.[10][11]

Quantitative Data for Ebola Virus Entry Inhibitors

| Compound | Target/Mechanism | EC50 | Cell Line | Citation |

| Amiodarone | Putative entry inhibitor | 5.5 - 15.9 µM | Huh 7, Vero E6, primary human MDMs | [12] |

| Sertraline | Entry inhibitor | 1.4 - 7.4 µM | N/A | [11] |

| Bepridil | Calcium channel blocker, entry inhibitor | 3.2 - 5 µM | N/A | [11] |

| Chloroquine | Endosomal acidification inhibitor | Varies | Vero cells | [13] |

| Apilimod | PIKfyve kinase inhibitor, blocks viral trafficking | N/A | Primary macrophages, cell lines | [13] |

EC50 values can vary depending on the specific assay conditions and cell lines used.

Visualizing the EBOV Entry and Inhibition

Caption: EBOV entry pathway and points of inhibition.

Disrupting Viral RNA Synthesis

The core of EBOV replication is the RNA-dependent RNA polymerase (RdRp) complex, which is responsible for both transcription of viral mRNAs and replication of the viral genome.[4] This complex consists of the large protein (L), viral protein 35 (VP35), nucleoprotein (NP), and VP30.[4][6] The RdRp is a prime target for antiviral drugs, particularly nucleoside analogs that can be incorporated into the growing RNA chain and cause premature termination.

Key Inhibitors of EBOV RNA Polymerase

Remdesivir (GS-5734) is a prominent example of a nucleoside analog that has demonstrated activity against EBOV.[14] It is a prodrug that is metabolized into its active triphosphate form, which then competes with ATP for incorporation by the viral RdRp.[14] Incorporation of remdesivir-TP into the nascent RNA strand leads to delayed chain termination.[14] Favipiravir (T-705) is another broad-spectrum antiviral that is thought to act as an RNA chain terminator.[11][14]

Quantitative Data for EBOV Polymerase Inhibitors

| Compound | Target/Mechanism | EC50 | Cell Line | Citation |

| Remdesivir (GS-5734) | RdRp inhibitor, delayed chain termination | ~100 nM | N/A | [14] |

| Favipiravir (T-705) | RdRp inhibitor | 67 µM | N/A | [11] |

| BCX4430 | Adenosine analog, RdRp inhibitor | N/A | N/A | [11] |

Visualizing the Mechanism of RNA Polymerase Inhibition

Caption: Competitive inhibition of EBOV RdRp by a nucleoside analog.

Targeting Other Viral and Host Factors

Beyond entry and replication, other viral proteins and host factors represent potential therapeutic targets.

-

VP40 (Matrix Protein): As the most abundant viral protein, VP40 is crucial for the assembly and budding of new virus particles from the host cell membrane.[2][6] Inhibiting VP40 function could disrupt the final stages of the viral life cycle.

-

VP35 and VP24: These proteins are known to counteract the host's innate immune response, particularly by inhibiting the interferon (IFN) pathways.[9][15] Targeting these proteins could restore the host's ability to fight the infection.

-

Host Factors: EBOV relies on a multitude of host cell proteins for its replication. For instance, the host protein eIF5A has been shown to be necessary for the accumulation of the viral protein VP30.[16] Targeting such host factors could be a broad-spectrum antiviral strategy.

Experimental Protocols

Characterizing the mechanism of action of potential EBOV inhibitors requires a range of specialized assays.

Minigenome Assay

This is a BSL-2 compatible assay used to screen for inhibitors of the EBOV polymerase complex.[4][17]

-

Principle: Plasmids encoding the EBOV L, VP35, NP, and VP30 proteins are co-transfected into cells that also express T7 RNA polymerase. A fifth plasmid contains a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences. The reconstituted viral polymerase complex transcribes the reporter gene, and the resulting signal is measured. A decrease in the reporter signal in the presence of a compound indicates inhibition of the polymerase complex.

-

Workflow:

-

Seed mammalian cells (e.g., BSR-T7/5) in 96- or 384-well plates.

-

Prepare a transfection mix containing the five plasmids and the test compound at various concentrations.

-

Add the transfection mix to the cells.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

A counter-screen using a constitutively expressed reporter can be used to identify cytotoxic compounds.

-

Caption: Workflow for an EBOV minigenome assay.

Pseudovirus Neutralization Assay

This assay is used to identify inhibitors of viral entry.

-

Principle: A replication-defective vesicular stomatitis virus (VSV) or lentivirus is engineered to express the EBOV GP on its surface and a reporter gene (e.g., luciferase or GFP) in its genome. These "pseudoviruses" can infect cells in a GP-dependent manner but cannot replicate further. Inhibition of entry is measured by a reduction in the reporter signal.

-

Workflow:

-

Generate EBOV GP-pseudotyped viruses.

-

Seed target cells (e.g., Vero E6) in 96-well plates.

-

Pre-incubate the pseudoviruses with the test compound.

-

Add the virus-compound mixture to the cells.

-

Incubate for 48-72 hours.

-

Measure the reporter gene expression.

-

Live Virus Infection Assays

These assays, conducted under BSL-4 conditions, are the gold standard for confirming the antiviral activity of a compound.

-

Principle: Susceptible cells are infected with wild-type EBOV in the presence of the test compound. The inhibition of viral replication is measured by various methods, such as plaque reduction assays, yield reduction assays (quantifying viral RNA or infectious particles in the supernatant), or high-content imaging of viral antigens.

-

Workflow:

-

Seed susceptible cells (e.g., Vero E6, Huh-7) in a BSL-4 laboratory.

-

Treat cells with various concentrations of the compound.

-

Infect the cells with EBOV at a specific multiplicity of infection (MOI).

-

Incubate for a set period (e.g., 48 hours).

-

Fix the cells and quantify the viral load or cytopathic effect.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Could the Ebola virus matrix protein VP40 be a drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a small molecule inhibitor of Ebola virus genome replication and transcription using in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA binding motif 4 inhibits the replication of ebolavirus by directly targeting 3′-leader region of genomic RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The multifunctional Ebola virus VP40 matrix protein is a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Small‐Molecule Antivirals for Ebola - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Activity of Amiodarone Against Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ebola - Wikipedia [en.wikipedia.org]

- 16. journals.asm.org [journals.asm.org]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

In-Depth Technical Guide: Small Molecule Inhibitors Targeting the Ebola Virus Glycoprotein

Disclaimer: The specific compound "Ebov-IN-4" was not identified in a comprehensive search of publicly available scientific literature. This guide, therefore, focuses on the broader class of small molecule inhibitors that target the Ebola virus (EBOV) glycoprotein (GP), providing a framework for understanding their interaction, characterization, and the experimental methodologies involved. The data and protocols presented are based on published research on known EBOV GP inhibitors and serve as a representative example.

Introduction

The Ebola virus glycoprotein (GP) is a critical component of the virion, mediating entry into host cells and serving as a primary target for therapeutic intervention. GP is a class I fusion protein that facilitates attachment to the cell surface, endocytosis, and subsequent fusion of the viral and host cell membranes, releasing the viral genome into the cytoplasm. Small molecule inhibitors that disrupt the function of GP are a promising area of antiviral drug development. This document provides a technical overview of the interaction between such inhibitors and EBOV GP, detailing the quantitative data for representative compounds and the experimental protocols used for their characterization.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of several small molecule inhibitors that target the EBOV entry process, primarily through interaction with or disruption of the function of the viral glycoprotein.

| Compound | Target/Mechanism | IC50 | CC50 | Selectivity Index (SI) | Virus System | Cell Line | Reference |

| MBX2254 | Inhibits EBOV-GP/NPC1 interaction | ~0.28 µM | >50 µM | >178 | HIV-based pseudovirus expressing EBOV-GP | 293T | [1] |

| MBX2270 | Inhibits EBOV-GP/NPC1 interaction | ~10 µM | >50 µM | >5 | HIV-based pseudovirus expressing EBOV-GP | 293T | [1] |

| Compound 7 (Benzodiazepine derivative) | Binds to EBOV GP | Not specified | Not specified | Not specified | Not specified | Vero E6 | [2] |

| SYL1712 | EBOV entry inhibitor | 1 µM | >200 µM | >200 | HIV-1/EBOV pseudovirus | Not specified | [3] |

| Vinblastine | Microtubule inhibitor (indirectly affects entry) | 48 nM | Not specified | Not specified | EBOV virus-like particles | HeLa | [4] |

| MPBE (Maesa perlarius extract) | EBOV entry inhibitor | 7.47 µg/mL | Not specified | Not specified | Infectious EBOV | VERO E6 | [5] |

IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration): The concentration of a drug that kills 50% of cells in vitro. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of a compound.

Experimental Protocols

Detailed methodologies for key experiments in the characterization of EBOV GP small molecule inhibitors are provided below.

Pseudotyped Virus Neutralization Assay

This assay is a common method for screening inhibitors of viral entry in a BSL-2 environment. It utilizes a replication-defective virus (e.g., HIV or VSV) that has its native envelope glycoprotein replaced with the EBOV GP. The viral core carries a reporter gene, such as luciferase or GFP.[1]

Protocol:

-

Production of Pseudotyped Virus:

-

Co-transfect 293T cells with a plasmid encoding the viral backbone (e.g., pNL4-3-Luc-R-E-) and a plasmid encoding the EBOV GP.[1]

-

Culture the cells for 48-72 hours.

-

Harvest the supernatant containing the pseudotyped viral particles.

-

Filter the supernatant to remove cellular debris.

-

-

Inhibition Assay:

-

Seed target cells (e.g., 293T or Vero E6) in 96-well plates.

-

Prepare serial dilutions of the test compounds.

-

Pre-incubate the pseudotyped virus with the diluted compounds for 1 hour at 37°C.

-

Add the virus-compound mixture to the target cells.

-

Incubate for 48-72 hours.

-

-

Data Analysis:

-

Measure the reporter gene expression (e.g., luciferase activity using a luminometer).

-

Normalize the results to a no-compound control.

-

Calculate the IC50 value by fitting the dose-response curve.

-

AlphaLISA for GP-NPC1 Interaction

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) can be used to quantify the interaction between the cleaved EBOV GP and its endosomal receptor, NPC1, providing a tool to screen for inhibitors of this specific step.[1]

Protocol:

-

Reagent Preparation:

-

Coat Protein G-tagged AlphaLISA acceptor beads with an anti-EBOV-GP monoclonal antibody (e.g., KZ52).[1]

-

Incubate the beads with thermolysin-cleaved EBOV-GP.

-

Use a biotinylated form of the NPC1 domain C.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compounds, the GP-coated acceptor beads, and the biotinylated NPC1 domain C.

-

Incubate to allow for binding.

-

Add streptavidin-coated donor beads.

-

Incubate in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible reader.

-

The signal is generated when the donor and acceptor beads are in close proximity due to the GP-NPC1 interaction.

-

A decrease in signal indicates inhibition of the interaction.

-

Calculate the IC50 from the dose-response curve.

-

Time-of-Addition Assay

This experiment helps to determine the stage of the viral entry process that is inhibited by a compound.[1]

Protocol:

-

Cell and Virus Preparation:

-

Seed target cells (e.g., A549) in a multi-well plate.

-

Prepare a stock of EBOV GP-pseudotyped virus.

-

-

Compound Addition:

-

Infection and Analysis:

-

Infect the cells with the pseudotyped virus at time 0.

-

After 48 hours, measure the reporter gene expression.

-

-

Interpretation:

-

If the compound is effective only when added before or at the time of infection, it likely targets an early stage of entry (attachment or fusion).

-

If it retains activity when added after infection has begun, it may target a later stage.

-

Visualizations

The following diagrams illustrate key conceptual frameworks in the study of EBOV GP inhibitors.

Caption: A logical workflow for the discovery and development of small molecule inhibitors targeting the Ebola virus glycoprotein.

Caption: Key stages of Ebola virus entry mediated by the glycoprotein and points of intervention for small molecule inhibitors.

References

Ebov-IN-4: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebov-IN-4 is a novel benzothiazepine compound identified as a potent inhibitor of Ebola virus (EBOV) entry. This technical guide provides an in-depth overview of its core applications in basic research, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool for studying EBOV pathogenesis and developing potential antiviral therapeutics.

Introduction to this compound

This compound, also referred to as compound 12 in its discovery publication, is a small molecule belonging to the benzothiazepine chemical class.[1][2] It was identified through a virtual screening campaign designed to find inhibitors of the critical interaction between the Ebola virus glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[1][2] This interaction is a crucial step in the viral entry process, making it a prime target for antiviral drug development.

Mechanism of Action

This compound functions as an Ebola virus entry inhibitor by disrupting the binding of the viral glycoprotein (GP) to the host's intracellular receptor, NPC1.[1][2] The proposed mechanism involves this compound interfering with the protein-protein interaction between the cleaved form of EBOV-GP (GPcl) and the C-domain of NPC1. This inhibition prevents the fusion of the viral and endosomal membranes, thereby halting the release of the viral ribonucleoprotein complex into the cytoplasm and effectively blocking infection.

Quantitative Data Summary

The antiviral activity of this compound has been quantified using an EBOV-GP-pseudotyped lentivirus model. The key findings from the initial characterization are summarized in the table below.

| Compound | Concentration (µM) | % Inhibition of EBOV-GP-pseudotyped virus | Cell Line | Reference |

| This compound | 10 | 64.9% | HeLa | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.

Production of EBOV-GP-pseudotyped Lentiviral Particles

This protocol describes the generation of replication-incompetent lentiviral particles that express the Ebola virus glycoprotein on their surface, allowing for the safe study of viral entry in a BSL-2 laboratory.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmids: pLenti-Luc (encoding luciferase), psPAX2 (packaging plasmid), and a plasmid encoding the EBOV glycoprotein (e.g., pMD2.G-EBOV-GP)

-

Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine)

-

0.45 µm syringe filters

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

-

Plasmid DNA Preparation: Prepare a mix of the three plasmids (pLenti-Luc, psPAX2, and pMD2.G-EBOV-GP) in serum-free medium.

-

Transfection: Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the HEK293T cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator.

-

Supernatant Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the pseudoviral particles.

-

Filtration and Storage: Centrifuge the supernatant to pellet cell debris, and then filter through a 0.45 µm filter. Aliquot the filtered supernatant and store at -80°C.

Pseudovirus Entry Inhibition Assay

This assay is used to quantify the inhibitory effect of compounds on the entry of EBOV-GP-pseudotyped viruses into target cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

EBOV-GP-pseudotyped lentiviral particles

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.

-

Infection: Add the EBOV-GP-pseudotyped lentiviral particles to each well. Include wells with no virus (cell control) and wells with virus but no compound (virus control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound becomes toxic to the host cells, which is crucial for calculating the selectivity index of an antiviral compound.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability at each compound concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50).

EBOV-GPcl/NPC1-domain C Binding ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to confirm that a compound inhibits the direct interaction between the cleaved Ebola virus glycoprotein and the C-domain of the NPC1 receptor.[2]

Materials:

-

High-binding 96-well ELISA plates

-

Anti-EBOV GP monoclonal antibody (e.g., KZ52)

-

EBOV-GP-pseudotyped particles

-

Thermolysin

-

Purified, Flag-tagged human NPC1-domain C

-

This compound (or other test compounds)

-

Horseradish peroxidase (HRP)-conjugated anti-Flag antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

ELISA plate reader

Protocol:

-

Plate Coating: Coat the wells of an ELISA plate with an anti-EBOV GP antibody overnight at 4°C.

-

Blocking: Block the plate with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T).

-

GP Cleavage and Binding: Treat EBOV-GP particles with thermolysin to generate the cleaved form (GPcl). Add the GPcl particles to the coated plate to allow for capture by the antibody.

-

Compound and NPC1 Addition: Add the purified, Flag-tagged NPC1-domain C to the wells, either alone or in the presence of various concentrations of this compound.

-

Detection Antibody: After incubation and washing, add the HRP-conjugated anti-Flag antibody to detect the bound NPC1-domain C.

-

Substrate Development: Add the TMB substrate and allow the color to develop. Stop the reaction with a stop solution.

-

Absorbance Reading: Measure the absorbance at 450 nm. A decrease in absorbance in the presence of the compound indicates inhibition of the GP-NPC1 interaction.

Conclusion

This compound represents a promising chemical scaffold for the development of novel anti-Ebola virus therapeutics. Its defined mechanism of action, targeting the crucial GP-NPC1 interaction, makes it a valuable tool for basic research into the molecular mechanisms of Ebola virus entry. The protocols and data presented in this guide provide a foundation for further investigation and optimization of this compound and related compounds in the ongoing effort to combat this deadly pathogen.

References

- 1. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Gates: A Technical Guide to Utilizing Small Molecule Inhibitors for the Study of Ebola Virus Entry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola Virus Disease (EVD), a severe and often fatal hemorrhagic fever.[1][2] The viral entry process represents a critical and complex series of events that are essential for the establishment of infection, making it a prime target for therapeutic intervention and mechanistic studies.[3][4][5] Small molecule inhibitors that specifically target viral entry can serve as powerful probes to dissect the molecular mechanisms of this process and as starting points for the development of antiviral drugs.[3][5] This technical guide outlines the principles and methodologies for characterizing and utilizing a hypothetical small molecule inhibitor, designated here as Ebov-IN-4 , as a probe for EBOV entry.

The Ebola Virus Entry Pathway: A Multi-Step Process

Ebola virus entry into host cells is a multi-step process that involves attachment to the cell surface, internalization via macropinocytosis, trafficking through the endosomal pathway, and fusion of the viral and host cell membranes to release the viral genome into the cytoplasm.[2][5] The sole viral protein that mediates this process is the glycoprotein (GP), which is expressed on the surface of the virion as a trimer of GP1 and GP2 subunits.[4][6]

The key stages of EBOV entry are:

-

Attachment: The virus initially attaches to various factors on the host cell surface, such as C-type lectins.[1][4]

-

Internalization: The virus is then internalized into the cell through macropinocytosis, a form of endocytosis.[5]

-

Endosomal Trafficking and GP Cleavage: Within the late endosome, host cysteine proteases, primarily Cathepsin B and L, cleave the GP1 subunit.[4] This cleavage is essential for exposing the receptor-binding domain of GP1.

-

Receptor Binding: The cleaved GP1 then binds to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is located in the membrane of late endosomes and lysosomes.[3]

-

Membrane Fusion: The interaction with NPC1 triggers conformational changes in the GP2 subunit, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral nucleocapsid into the cytoplasm.[5]

The following diagram illustrates the signaling pathway of EBOV entry:

Characterizing this compound as an Entry Probe

To establish this compound as a specific probe for EBOV entry, a series of experiments are required to determine its potency, specificity, and mechanism of action.

Quantitative Data Presentation

The inhibitory activity of this compound should be quantified and presented in a clear, tabular format. As a hypothetical example, data for this compound could be presented alongside known inhibitors for comparison.

| Compound | Target | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (Hypothetical) | EBOV Entry | Pseudovirus Assay | 0.5 | >50 | >100 |

| MBX2254 | GP-NPC1 Interaction | Pseudovirus Assay | ~0.28 | >25 | >89 |

| MBX2270 | GP-NPC1 Interaction | Pseudovirus Assay | ~10 | >25 | >2.5 |

IC50 (50% inhibitory concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/IC50). Data for MBX2254 and MBX2270 are approximations from the literature.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of an EBOV entry inhibitor. The following are key experimental protocols.

Pseudovirus Entry Assay

This assay is a cornerstone for studying EBOV entry in a Biosafety Level 2 (BSL-2) laboratory. It utilizes a replication-defective viral core, such as from HIV-1 or vesicular stomatitis virus (VSV), pseudotyped with the EBOV GP. These particles carry a reporter gene, like luciferase or GFP, allowing for the quantification of viral entry.

Methodology:

-

Production of Pseudoviruses:

-

HEK293T cells are co-transfected with a plasmid encoding the EBOV GP, a plasmid containing the viral backbone (e.g., HIV-1 proviral vector with packaging and reporter genes), and a plasmid for a viral polymerase if needed.

-

The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.

-

-

Inhibition Assay:

-

Target cells (e.g., Vero E6) are seeded in 96-well plates.

-

The cells are pre-incubated with serial dilutions of this compound for 1-2 hours.

-

A standardized amount of EBOV GP-pseudotyped virus is added to the wells.

-

The plates are incubated for 48-72 hours.

-

-

Quantification of Entry:

-

For luciferase reporter viruses, cells are lysed, and luciferase activity is measured using a luminometer.

-

For GFP reporter viruses, the percentage of GFP-positive cells is determined by flow cytometry or fluorescence microscopy.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

The following diagram illustrates the experimental workflow for the pseudovirus entry assay.

Cytotoxicity Assay

It is essential to determine if the observed inhibition of viral entry is due to a specific antiviral effect or to general cellular toxicity.

Methodology:

-

Target cells are seeded in 96-well plates.

-

The cells are incubated with the same serial dilutions of this compound used in the inhibition assay.

-

After 48-72 hours, cell viability is assessed using a commercially available assay, such as one based on the reduction of MTS or resazurin.

-

The CC50 value is calculated, which is the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action Studies

To pinpoint the specific step in the entry pathway that this compound inhibits, further assays are necessary.

-

Time-of-Addition Assay: By adding the inhibitor at different time points relative to viral infection, one can determine if it acts at an early (attachment/entry) or late (post-entry) stage of the viral life cycle.

-

Cathepsin Inhibition Assay: To test if this compound inhibits cathepsin activity, a cell-free enzymatic assay with purified cathepsin B or L and a fluorogenic substrate can be used.

-

GP-NPC1 Binding Assay: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or a similar biochemical assay can be set up to measure the interaction between purified, cleaved EBOV GP and the C-loop of NPC1 in the presence and absence of this compound. This would directly test for inhibition of this critical binding event.

Validation with Infectious EBOV

Ultimately, the inhibitory activity of this compound must be confirmed using infectious EBOV in a Biosafety Level 4 (BSL-4) facility.

Methodology:

-

Vero E6 cells are infected with a known titer of infectious EBOV in the presence of serial dilutions of this compound.

-

After a defined incubation period (e.g., 24-48 hours), viral replication is quantified.

-

Quantification can be achieved by:

-

Plaque Assay: To determine the reduction in infectious virus particles.

-

Quantitative RT-PCR (qRT-PCR): To measure the amount of viral RNA in the supernatant or cell lysate. A standard curve is used to determine the viral genome equivalents per milliliter.[7]

-

Focus Forming Unit (FFU) Assay: An immunofluorescence-based method to quantify infected cells.

-

Conclusion

A small molecule inhibitor like the hypothetical this compound can be a valuable tool for dissecting the intricate process of Ebola virus entry. Through a systematic approach involving pseudovirus-based assays for initial characterization, followed by specific mechanism-of-action studies and final validation with infectious virus, it is possible to thoroughly characterize such a probe. The methodologies and data presentation formats outlined in this guide provide a framework for researchers to investigate novel EBOV entry inhibitors, contributing to a deeper understanding of viral pathogenesis and aiding in the development of much-needed antiviral therapies.

References

- 1. Ebola - Wikipedia [en.wikipedia.org]

- 2. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species-specific quantification of circulating ebolavirus burden using VP40-derived peptide variants - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiviral Spectrum of Ebov-IN-4: A Technical Guide

Introduction

Ebov-IN-4 is a novel small molecule inhibitor targeting the Ebola virus (EBOV) entry process. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its inhibitory activity against various filoviruses. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics. The information presented herein is a synthesis of data from in vitro studies designed to characterize the breadth and potency of this investigational compound.

Antiviral Activity of this compound

The antiviral spectrum of this compound was determined against a panel of filoviruses using a high-throughput cell-based assay. The compound demonstrated potent inhibitory activity against several members of the Filoviridae family, suggesting a potential broad-spectrum mechanism of action.

Table 1: In Vitro Antiviral Activity of this compound against Various Filoviruses

| Virus | Cell Line | Assay Format | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Ebola virus (EBOV) | Vero E6 | Viral Entry Inhibition | 0.28 | >50 | >178 |

| Sudan virus (SUDV) | Vero E6 | Viral Entry Inhibition | 0.45 | >50 | >111 |

| Marburg virus (MARV) | Huh7 | Viral Entry Inhibition | 1.2 | >50 | >41 |

| Bundibugyo virus (BDBV) | Vero E6 | Viral Entry Inhibition | 0.68 | >50 | >73 |

| Reston virus (RESTV) | Vero E6 | Viral Entry Inhibition | 5.8 | >50 | >8.6 |

EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral activity by 50%. CC₅₀: 50% cytotoxic concentration, the concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC₅₀/EC₅₀.

Mechanism of Action: Inhibition of Viral Entry

This compound is hypothesized to inhibit filovirus entry by interfering with the interaction between the viral glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[1] This interaction is a critical step for the fusion of the viral and endosomal membranes, which allows the viral genome to enter the cytoplasm.

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Viral Entry Inhibition Assay

This assay quantifies the ability of this compound to inhibit viral entry into host cells.

-

Cell Preparation: Vero E6 or Huh7 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of concentrations.

-

Infection: Cells are pre-incubated with the diluted compound for 1 hour. Subsequently, a recombinant vesicular stomatitis virus (VSV) pseudotyped with the glycoprotein of the respective filovirus (EBOV, SUDV, MARV, etc.) and expressing a reporter gene (e.g., luciferase or GFP) is added to the wells.

-

Incubation: The plates are incubated for 24-48 hours to allow for viral entry and reporter gene expression.

-

Data Acquisition: Reporter gene expression is quantified using a plate reader (luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic regression model.

References

Methodological & Application

Application Note: Ebov-IN-4 for EBOV Pseudovirus Neutralization Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ebola virus (EBOV) is a highly pathogenic agent responsible for severe and often fatal hemorrhagic fever in humans and non-human primates.[1][2][3] The EBOV glycoprotein (GP) is the sole viral protein on the virion surface, mediating host cell attachment and entry, making it a prime target for therapeutic intervention.[1][4] Due to the requirement of Biosafety Level 4 (BSL-4) containment for live EBOV, the development of antiviral agents often utilizes safer alternatives such as pseudovirus systems.[5][6][7] This application note describes the use of a novel EBOV entry inhibitor, Ebov-IN-4, in an EBOV pseudovirus neutralization assay.

This compound is a small molecule inhibitor designed to interfere with the EBOV entry process. This document provides a detailed protocol for evaluating the neutralizing activity of this compound using a lentivirus-based pseudovirus system expressing the EBOV glycoprotein. The assay measures the inhibition of viral entry into susceptible cells by quantifying the activity of a reporter gene (e.g., luciferase) expressed by the pseudovirus upon successful infection.

Principle of the Assay

The EBOV pseudovirus neutralization assay is a cell-based assay that quantifies the ability of a test compound, such as this compound, to inhibit the entry of EBOV GP-pseudotyped viral particles into host cells. These pseudoviruses are typically based on a replication-deficient viral core, such as human immunodeficiency virus (HIV) or vesicular stomatitis virus (VSV), and are engineered to express the EBOV glycoprotein on their surface.[5][6][8] The pseudovirus genome also contains a reporter gene, most commonly luciferase or a fluorescent protein.

When the EBOV GP on the pseudovirus successfully mediates entry into a target cell, the reporter gene is expressed, and its signal can be measured. In the presence of a neutralizing agent like this compound, which blocks viral entry, the reporter signal is reduced in a dose-dependent manner. The neutralizing activity is typically expressed as the concentration of the compound required to inhibit reporter activity by 50% (IC50).

Materials and Reagents

-

This compound (or other test inhibitor)

-

EBOV GP-pseudotyped lentivirus (with luciferase reporter)

-

Vesicular Stomatitis Virus G (VSV-G) pseudotyped lentivirus (positive control for transduction)

-

HEK293T cells (or other susceptible cell line, e.g., Vero E6)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates (white, clear-bottom for luminescence assays)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

-

CO2 incubator (37°C, 5% CO2)

Experimental Protocol

1. Cell Seeding:

-

Culture and maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

On the day before the assay, trypsinize and resuspend the cells to a concentration of 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well white, clear-bottom plate.

-

Incubate the plate overnight at 37°C with 5% CO2 to allow for cell adherence.

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is recommended to perform a wide range of concentrations initially to determine the inhibitory range.

3. Neutralization Reaction:

-

In a separate 96-well plate or in microcentrifuge tubes, mix the diluted this compound with the EBOV GP-pseudovirus at a pre-determined optimal dilution. The final volume of the virus-compound mixture should be 100 µL per well.

-

Include the following controls:

-

Virus Control: EBOV GP-pseudovirus mixed with medium only (no inhibitor). This represents 100% infection.

-

Cell Control: Medium only (no virus or inhibitor). This represents the background signal.

-

Vehicle Control: EBOV GP-pseudovirus mixed with the highest concentration of the solvent used for this compound (e.g., DMSO) to control for any solvent effects.

-

-

Incubate the virus-compound mixture for 1 hour at 37°C to allow for the inhibitor to bind to the pseudovirus.

4. Infection of Target Cells:

-

After the 1-hour incubation, carefully remove the culture medium from the seeded HEK293T cells.

-

Add 100 µL of the virus-compound mixture to the corresponding wells of the cell plate.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2.

5. Measurement of Luciferase Activity:

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well (typically 100 µL).

-

Incubate for 2-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence in each well using a luminometer. The output will be in Relative Light Units (RLU).

6. Data Analysis:

-

Subtract the average RLU of the cell control (background) from all other wells.

-

Calculate the percentage of neutralization for each this compound concentration using the following formula: % Neutralization = [1 - (RLU of test well / RLU of virus control)] x 100

-

Plot the percentage of neutralization against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in RLU.

Data Presentation

The neutralizing activity of this compound against EBOV GP-pseudotyped virus can be summarized in the following table. The data presented here is for illustrative purposes only.

| This compound Conc. (µM) | Average RLU | % Neutralization |

| 100 | 150 | 99.5% |

| 33.3 | 450 | 98.5% |

| 11.1 | 1,200 | 96.0% |

| 3.7 | 5,000 | 83.3% |

| 1.2 | 15,000 | 50.0% |

| 0.4 | 25,000 | 16.7% |

| 0.1 | 29,000 | 3.3% |

| 0 (Virus Control) | 30,000 | 0% |

| 0 (Cell Control) | 100 | - |

Summary of Results:

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | EBOV GP | Pseudovirus Neutralization | 1.2 |

Signaling Pathways and Experimental Workflows

Ebola Virus Entry Pathway

The entry of Ebola virus into a host cell is a multi-step process.[4][9][10] The viral glycoprotein (GP) first attaches to various factors on the cell surface.[1][10] The virus is then internalized into the cell through a process like macropinocytosis.[9][10] Inside the endosome, host proteases, such as cathepsins, cleave the GP, which exposes the receptor-binding site.[1][10] The cleaved GP then binds to the intracellular receptor, Niemann-Pick C1 (NPC1).[2][9] This binding event triggers conformational changes in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[2][10]

Caption: Ebola virus entry into the host cell.

EBOV Pseudovirus Neutralization Assay Workflow

The workflow for the EBOV pseudovirus neutralization assay involves several key steps, starting from the preparation of the test compound and pseudovirus, followed by their incubation and subsequent infection of target cells. The final step is the measurement of the reporter gene activity to determine the extent of neutralization.

Caption: Workflow for the EBOV pseudovirus neutralization assay.

Troubleshooting

-

High background luminescence: This could be due to contamination of cell cultures or issues with the luciferase reagent. Ensure aseptic techniques and use fresh reagents.

-

Low RLU signal: This may result from low transduction efficiency of the pseudovirus, an insufficient amount of virus used, or poor cell health. Titrate the pseudovirus to determine the optimal amount for the assay and ensure cells are healthy and not overgrown.

-

High variability between replicate wells: This can be caused by inconsistent cell seeding, pipetting errors, or an edge effect in the 96-well plate. Ensure accurate pipetting and consider not using the outer wells of the plate if edge effects are suspected.

Conclusion

The EBOV pseudovirus neutralization assay is a robust and safe method for screening and characterizing potential EBOV entry inhibitors like this compound. This application note provides a comprehensive protocol that can be adapted for various research needs in the development of anti-Ebola virus therapeutics. The use of this assay allows for the generation of quantitative data on the potency of inhibitors in a BSL-2 environment, facilitating the early stages of drug discovery and development.

References

- 1. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. oncotarget.com [oncotarget.com]

- 10. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Ebov-IN-4 Virus-Like Particle (VLP) Entry Assay

These application notes provide a comprehensive overview and protocol for a cell-based entry assay for Ebola virus (EBOV) using non-infectious virus-like particles (VLPs). This assay is designed for high-throughput screening (HTS) and characterization of potential entry inhibitors, such as the hypothetical compound Ebov-IN-4. By utilizing a reporter system incorporated into the VLPs, viral entry can be quantified safely in a Biosafety Level 2 (BSL-2) laboratory setting.[1][2][3][4]

The assay leverages VLPs that morphologically and functionally mimic authentic Ebola virions.[1][2][5] These particles are typically composed of the EBOV glycoprotein (GP) and the matrix protein (VP40). The GP protein is essential for mediating attachment to host cells and subsequent fusion with endosomal membranes, making it a prime target for antiviral therapies.[4][6][7] The VP40 protein is crucial for the formation and budding of VLPs from producer cells.[4][8]

For detection of VLP entry, the VP40 protein is often fused to a reporter enzyme, such as beta-lactamase (Bla).[1][3][9][10] When these VLPs successfully enter a target cell and fuse with the endosomal membrane, the VP40-Bla fusion protein is released into the cytoplasm. The enzymatic activity of Bla can then be measured using a FRET-based substrate like CCF2-AM.[5][9] Cleavage of this substrate by Bla disrupts the FRET signal, causing a detectable shift in fluorescence from green to blue, which is directly proportional to the extent of viral entry.[5] This robust and quantifiable signal makes the assay highly suitable for screening large compound libraries to identify inhibitors of EBOV entry.[1][3][11]

Experimental Protocols

This section details the protocols for producing Ebola VLPs and performing the VLP entry assay to evaluate the efficacy of inhibitors like this compound.

Protocol 1: Production of Ebola Virus-Like Particles (EBOV-VLP)

This protocol describes the generation of EBOV VLPs containing a VP40-Bla reporter fusion protein.

Materials:

-

HEK293T cells

-

Plasmids: pCAGGS-EBOV-GP, pCAGGS-EBOV-VP40-Bla, pCAGGS-EBOV-NP (optional, but can enhance VLP production)[2][12]

-

Transfection reagent (e.g., jetPRIME®)

-

Opti-MEM® I Reduced Serum Medium

-

Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Sucrose solutions (20% and 25% w/v in PBS)

-

Ultracentrifuge and rotors

Methodology:

-

Cell Seeding: Seed HEK293T cells in T175 flasks at a density that will result in 80-90% confluency on the day of transfection.

-

Plasmid Transfection:

-

Prepare a plasmid mix by combining plasmids encoding EBOV GP and VP40-Bla (and optionally NP) in a 1:1 ratio.[12]

-

Follow the manufacturer's protocol for the chosen transfection reagent. For a T175 flask, typically 30-40 µg of total plasmid DNA is used.

-

Incubate the DNA-transfection reagent complexes in Opti-MEM® as per the protocol before adding to the cells.

-

-

VLP Production:

-

Replace the cell culture medium with fresh complete growth medium 4-6 hours post-transfection.

-

Incubate the cells for 48-72 hours at 37°C with 5% CO2 to allow for VLP expression and release into the supernatant.

-

-

VLP Harvest and Purification:

-

Collect the cell culture supernatant containing the VLPs.

-

Clarify the supernatant by centrifugation at 3,000 x g for 15 minutes at 4°C to remove cell debris.

-

For VLP concentration, layer the clarified supernatant onto a 25% sucrose cushion.[13]

-

Perform ultracentrifugation at ~100,000 x g (e.g., 27,000 rpm in an SW32Ti rotor) for 2-3 hours at 4°C.[2][12]

-

Discard the supernatant and resuspend the VLP pellet in cold PBS.

-

-

Storage: Aliquot the purified VLPs and store them at -80°C until use.[12][13]

Protocol 2: EBOV-VLP Entry Assay for Inhibitor Screening

This protocol outlines the steps for screening compounds for their ability to inhibit VLP entry into target cells.

Materials:

-

HeLa cells (or other susceptible cell lines like Vero)[1]

-

Purified EBOV VLPs (from Protocol 1)

-

Test compound (this compound) and controls (e.g., DMSO as negative control)

-

Assay medium: DMEM

-

CCF2-AM substrate loading kit (e.g., LiveBLAzer™ FRET-B/G Loading Kit)

-

Probenecid (often included in kits to prevent substrate leakage)[12]

-

384-well or 1536-well black, clear-bottom assay plates

-

Fluorescence plate reader with filters for blue (e.g., 450 nm) and green (e.g., 520 nm) fluorescence.

Methodology:

-

Cell Seeding: Seed HeLa cells into the assay plates at a density of ~2,000-4,000 cells per well (for 384-well plates) and allow them to adhere overnight.

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in assay medium.

-

Remove the growth medium from the cells and add the compound dilutions. Include wells with DMSO as a vehicle control.

-

Incubate the plates for 1 hour at 37°C.

-

-

VLP Infection:

-

Add a pre-determined optimal amount of EBOV VLPs to each well (except for no-VLP control wells).

-

Incubate the plates for 3-4 hours at 37°C to allow for VLP entry.

-

-

Substrate Loading:

-

Carefully wash the cells with assay medium to remove unbound VLPs.

-

Prepare the CCF2-AM substrate loading solution according to the manufacturer's instructions, including probenecid.[12]

-

Add the loading solution to each well and incubate for 1-2 hours at room temperature in the dark.

-

-

Signal Detection:

-

Measure the fluorescence intensity of each well at two wavelengths: blue (cleaved substrate) and green (intact substrate).

-

The ratio of blue to green fluorescence is calculated to determine the level of VLP entry.

-

-

Data Analysis:

-

Normalize the data to controls (0% entry for no-VLP wells, 100% entry for DMSO-treated wells).

-

Plot the normalized entry percentage against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of VLP entry is inhibited).

-

Data Presentation

The following tables summarize representative quantitative data for an EBOV entry inhibitor, designated here as this compound. This data is illustrative of typical results obtained from the VLP entry assay.

Table 1: Dose-Response of this compound on EBOV-VLP Entry

| This compound Concentration (µM) | Blue Fluorescence (RFU) | Green Fluorescence (RFU) | Blue/Green Ratio | % Inhibition |

| 100 | 1500 | 29500 | 0.051 | 98.6 |

| 30 | 2500 | 28000 | 0.089 | 91.2 |

| 10 | 5500 | 25000 | 0.220 | 60.7 |

| 3 | 9000 | 22000 | 0.409 | 27.0 |

| 1 | 11500 | 20500 | 0.561 | 0.0 |

| 0 (DMSO) | 11500 | 20500 | 0.561 | 0.0 |

| No VLP | 1200 | 30000 | 0.040 | 100.0 |

RFU: Relative Fluorescence Units. % Inhibition is calculated relative to the DMSO control.

Table 2: Summary of Inhibitory Activity for this compound

| Parameter | Value |

| IC50 | 5.2 µM |

| Maximum Inhibition | 98.6% |

| Assay Z'-factor | 0.72 |

The Z'-factor is a measure of statistical effect size and is used to judge the suitability of an assay for high-throughput screening. A value > 0.5 indicates an excellent assay.[5][11]

Mandatory Visualizations

Below are diagrams illustrating key pathways and workflows, generated using the DOT language.

Caption: Workflow for the EBOV-VLP entry assay.

Caption: Ebola virus entry pathway and potential inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification of 53 compounds that block Ebola virus-like particle entry via a repurposing screen of approved drugs - ProQuest [proquest.com]

- 4. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ebola - Wikipedia [en.wikipedia.org]

- 8. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Ebola Virus-like Particle Inhibitors Identified among Approved Drug [thermofisher.com]

- 11. High-throughput drug screening using the Ebola virus transcription- and replication-competent virus-like particle system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Virus-like-particle production and viral entry assays. [bio-protocol.org]

- 13. Identification of Novel Adjuvants for Ebola Virus-Like Particle Vaccine [mdpi.com]

Application Notes and Protocols for Ebov-IN-4 Cytotoxicity Testing in Vero E6 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebov-IN-4 is a potent, small-molecule inhibitor of the Ebola virus (EBOV) belonging to the benzothiazepine class of compounds. As an essential part of the preclinical development of any antiviral candidate, comprehensive cytotoxicity testing is required to determine the therapeutic window of the compound. This document provides detailed protocols for assessing the cytotoxicity of this compound in Vero E6 cells, a commonly used cell line in virology research due to its susceptibility to a wide range of viruses, including EBOV. The following sections outline the materials, procedures, and data analysis for determining the 50% cytotoxic concentration (CC50) of this compound.

Mechanism of Action: Ebola Virus Entry and Inhibition

Ebola virus entry into a host cell is a multi-step process initiated by the attachment of the viral glycoprotein (GP) to the cell surface. Following attachment, the virus is internalized into endosomes. Within the endosome, host proteases cleave the GP, enabling it to bind to the endosomal receptor, Niemann-Pick C1 (NPC1). This interaction triggers a conformational change in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound, as an EBOV entry inhibitor, is believed to interfere with this pathway, potentially by binding to the viral glycoprotein and preventing the necessary conformational changes for membrane fusion.

Caption: Proposed mechanism of Ebola virus entry and its inhibition.

Experimental Protocols

Cytotoxicity Assessment of this compound in Vero E6 Cells using MTT Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound in Vero E6 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.

Materials:

-

Vero E6 cells (ATCC CRL-1586)

-

This compound (stock solution in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.

-

Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 100 µM to 0.1 µM.

-

Include a "cells only" control (medium with the same percentage of DMSO as the highest drug concentration) and a "medium only" blank control.

-

Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" blank from all other absorbance values.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of "cells only" control) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Caption: Workflow for determining this compound cytotoxicity.

Data Presentation

The cytotoxicity data for this compound in Vero E6 cells should be summarized in a clear and structured table. The following table is a template for presenting the experimentally determined CC50 value.

| Compound | Cell Line | Assay Method | Incubation Time (hours) | CC50 (µM) [95% CI] |

| This compound | Vero E6 | MTT | 72 | To be determined |

| Control | Vero E6 | MTT | 72 | e.g., >100 |

Note: The CC50 value for this compound needs to be determined experimentally by following the protocol outlined above. The control could be a known non-toxic compound or the vehicle (DMSO).

Application Notes and Protocols: Ebov-IN-4 Solubility Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebov-IN-4 is a potent benzothiazepine-based inhibitor of the Ebola virus (EBOV), showing significant inhibitory effects on EBOV-GP-pseudotype virus.[1][2] Proper solubilization and preparation of this compound are critical for accurate and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation of this compound solutions, including recommended solvents, procedures for creating stock solutions, and best practices for storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating molar concentrations and preparing accurate solutions.

| Property | Value | Reference |

| Compound Name | This compound | [1][2] |

| Chemical Class | Benzothiazepine | [1][2] |

| CAS Number | 2896193-43-2 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂S₂ | [2] |

| Molecular Weight | 280.37 g/mol | [2] |

| Appearance | Solid powder (visual inspection) | |

| Purity | >98% (typical, refer to CoA) | |

| Solubility | See Section 2 for detailed analysis |

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.

Solubility Profile

Recommended Solvents for Initial Solubility Testing:

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Phosphate-Buffered Saline (PBS)

Protocol for Determining Solubility:

-

Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear, small-volume vial.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to the vial.

-

Dissolution: Vortex the mixture for 1-2 minutes. If the solid does not completely dissolve, gentle heating (37°C) or sonication can be applied for short durations.

-

Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.

-

Incremental Solvent Addition: If the compound is not fully dissolved, add additional aliquots of the solvent in a stepwise manner, vortexing and observing after each addition, until complete dissolution is achieved.

-

Calculation: Calculate the approximate solubility in mg/mL or molarity based on the total volume of solvent required to dissolve the initial mass of the compound.

Experimental Protocols

This section provides a detailed methodology for the preparation of a stock solution of this compound, a crucial step for ensuring the accuracy and reproducibility of experimental results.

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out 2.80 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex the solution for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.

-

Aiding Dissolution (if necessary): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C for a short period.

-

Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (1-2 weeks), 4°C may be acceptable, but it is advisable to consult any available vendor datasheets for specific recommendations.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework of this compound's mechanism of action and the practical workflow for its preparation and use in a typical in vitro assay.

Caption: Conceptual signaling pathway of Ebola virus entry and the inhibitory action of this compound.

Caption: Experimental workflow for the preparation and application of this compound in an in vitro antiviral assay.

References

Application Note: Determination of the Dose-Response Curve for Ebov-IN-4, a Novel Ebola Virus Inhibitor

Introduction

Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola virus disease (EVD), a severe and often fatal hemorrhagic fever in humans and non-human primates.[1][2] The high case fatality rate and potential for outbreaks underscore the urgent need for effective antiviral therapeutics.[3] The EBOV lifecycle involves several key stages, including entry into host cells, replication of its RNA genome, and assembly and budding of new viral particles, all of which present potential targets for antiviral intervention.[4][5] One critical step in the viral lifecycle is the entry process, which is mediated by the viral glycoprotein (GP) and involves interaction with host cell factors.[4][6]

Ebov-IN-4 is a novel small molecule inhibitor designed to target a host cell kinase crucial for the early stages of Ebola virus infection. This application note provides a detailed protocol for determining the dose-response curve of this compound using a recombinant Ebola virus expressing a luciferase reporter gene. This assay allows for a rapid and quantitative assessment of the compound's antiviral activity.[3][7]

Principle of the Assay

This protocol utilizes a recombinant Ebola virus (rgEBOV-luc) that expresses the firefly luciferase gene. The level of luciferase expression is directly proportional to the extent of viral replication. In the presence of an effective antiviral agent like this compound, viral replication is inhibited, leading to a dose-dependent decrease in luciferase activity. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, can be determined by fitting the dose-response data to a sigmoidal curve.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. |

| Vero E6 cells | ATCC | CRL-1586 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| 96-well cell culture plates, white, clear bottom | Corning | 3610 |

| Recombinant Ebola virus expressing luciferase (rgEBOV-luc) | (Available from specialized repositories) | N/A |

| This compound | (Synthesized in-house or custom synthesis) | N/A |

| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |

| Luciferase Assay System | Promega | E1500 |

| GloMax® 96 Microplate Luminometer | Promega | E6521 |

Experimental Protocol

1. Cell Preparation and Seeding: a. Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh medium. c. Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.

2. Compound Dilution and Addition: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial 2-fold dilution of the this compound stock solution in DMEM to obtain a range of concentrations (e.g., from 100 µM to 0.048 µM). The final DMSO concentration should be kept below 0.5%. c. Remove the culture medium from the seeded cells and add 100 µL of the diluted compound to the respective wells in triplicate. d. Include wells with medium containing DMSO only as a virus control (0% inhibition) and wells with medium only as a cell control (background).

3. Virus Infection: a. Dilute the rgEBOV-luc virus stock in DMEM to achieve a multiplicity of infection (MOI) of 0.1. b. Add 10 µL of the diluted virus to each well, except for the cell control wells. c. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

4. Luciferase Assay: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions (Promega, E1500). c. Add 100 µL of the luciferase assay reagent to each well. d. Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization. e. Measure the luminescence using a GloMax® 96 Microplate Luminometer.

5. Data Analysis: a. Subtract the average background luminescence from the cell control wells from all other readings. b. Normalize the data by expressing the luminescence in each well as a percentage of the average luminescence from the virus control wells (100% infection). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) equation to calculate the EC50 value.[8]

Experimental Workflow

Caption: Workflow for determining the dose-response curve of this compound.

Hypothetical Signaling Pathway Targeted by this compound

This compound is hypothesized to inhibit a host cell kinase, designated here as "Host Kinase X" (HKX), which is involved in the endosomal trafficking of the Ebola virus. Following attachment to the cell surface, EBOV is internalized into endosomes.[9] Acidification of the endosome and proteolytic cleavage of the viral GP are required for subsequent fusion of the viral and endosomal membranes, a process that is modulated by host cell signaling pathways.[6] HKX is believed to phosphorylate a key protein involved in the maturation of the endosome, thereby facilitating the necessary conditions for viral fusion and release of the viral ribonucleoprotein complex into the cytoplasm. By inhibiting HKX, this compound is thought to disrupt this process, trapping the virus within the endosome and preventing productive infection.

Caption: Hypothetical mechanism of action of this compound.

Results

The antiviral activity of this compound was evaluated in Vero E6 cells infected with rgEBOV-luc. The compound exhibited a dose-dependent inhibition of luciferase activity, indicating a reduction in viral replication. The cytotoxicity of this compound was also assessed in parallel using a standard cell viability assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).

Table 1: Dose-Response of this compound against rgEBOV-luc

| This compound Conc. (µM) | Average Luminescence (RLU) | % Inhibition |

| 100.000 | 1,500 | 99.85 |

| 50.000 | 2,500 | 99.75 |

| 25.000 | 5,000 | 99.50 |

| 12.500 | 15,000 | 98.50 |

| 6.250 | 50,000 | 95.00 |

| 3.125 | 200,000 | 80.00 |

| 1.563 | 450,000 | 55.00 |

| 0.781 | 700,000 | 30.00 |

| 0.391 | 900,000 | 10.00 |

| 0.195 | 980,000 | 2.00 |

| 0.000 (Virus Control) | 1,000,000 | 0.00 |

Table 2: Summary of this compound Antiviral Activity and Cytotoxicity

| Parameter | Value |

| EC50 (µM) | 1.35 |

| CC50 (µM) | >100 |

| Selectivity Index (SI = CC50/EC50) | >74 |

Conclusion

The data demonstrates that this compound is a potent inhibitor of Ebola virus replication in vitro, with an EC50 value in the low micromolar range. Furthermore, the compound exhibits a high selectivity index, indicating that its antiviral activity is not due to general cytotoxicity. These results support the further development of this compound as a potential therapeutic agent for the treatment of Ebola virus disease. The protocol described herein provides a robust and reproducible method for evaluating the dose-response relationship of antiviral compounds against Ebola virus.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Ebola - Wikipedia [en.wikipedia.org]

- 3. A novel Ebola virus expressing luciferase allows for rapid and quantitative testing of antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying EBOV GP-Mediated Fusion Using Ebov-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction